5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester

Description

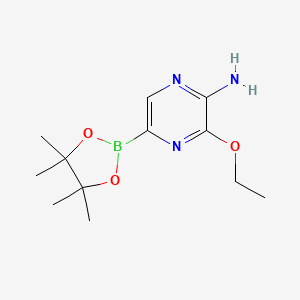

Chemical Structure: The compound 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester features a pyrazine core substituted with an amino group at position 5, an ethoxy group at position 6, and a boronic acid pinacol ester at position 2. This structure is critical for its reactivity in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds .

Molecular Formula: C11H18BN3O3 (inferred from analogs in ).

Applications:

Primarily used in pharmaceutical and materials science research, this compound serves as a key intermediate in synthesizing heterocyclic scaffolds for drug discovery (e.g., NSD2-PWWP1 inhibitors) .

Properties

IUPAC Name |

3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BN3O3/c1-6-17-10-9(14)15-7-8(16-10)13-18-11(2,3)12(4,5)19-13/h7H,6H2,1-5H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPVOPJJAYRZME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-amino-6-ethoxypyrazine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the corresponding halopyrazine using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

Oxidation: 5-Amino-6-ethoxypyrazine-2-boronic acid.

Reduction: 5-Amino-6-ethoxypyrazine-2-amine.

Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical identifiers:

- CAS Number : 1400668-06-5

- Molecular Formula : C13H20BNO3

- Molecular Weight : 249.117 g/mol

- IUPAC Name : 5-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

1.1. Synthesis of Antiviral Agents

Recent studies have highlighted the potential of 5-amino-6-ethoxypyrazine derivatives in the synthesis of antiviral compounds. For instance, a series of pyrazine compounds were evaluated for their inhibitory activity against Zika virus protease, revealing promising structure-activity relationships (SAR) that could be leveraged for drug development .

1.2. Anticancer Research

The compound's boronic acid moiety is crucial in forming reversible covalent bonds with diols, which is a valuable property in designing inhibitors for cancer-related targets. Research indicates that modifications to the pyrazine ring can enhance selectivity and potency against specific cancer cell lines .

2.1. Building Block for Complex Molecules

5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to participate in Suzuki coupling reactions allows for the formation of carbon-carbon bonds, facilitating the assembly of diverse molecular architectures .

2.2. Development of New Chemical Entities

The compound is utilized in creating libraries of new chemical entities (NCEs) for high-throughput screening in drug discovery programs. The versatility of its functional groups enables chemists to modify its structure systematically to optimize biological activity .

Case Studies

Mechanism of Action

The mechanism by which 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki–Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The amino and ethoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Substituent Effects on Pyrazine and Pyridine Cores

The following table compares substituent patterns, molecular weights, and applications of 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester with related boronic esters:

*Calculated based on molecular formula.

Key Observations :

- Steric Hindrance : Bulkier substituents (e.g., ethoxy vs. methoxy) may reduce coupling efficiency in Suzuki reactions due to steric hindrance .

- Hydrogen Bonding: The amino group at position 5 facilitates hydrogen bonding, improving solubility and interaction with biological targets compared to non-amino analogs .

Reactivity and Stability

- Suzuki Coupling Efficiency: The target compound’s boronic ester group enables efficient coupling with aryl halides (e.g., 5-bromo-1-methyl-1H-imidazole) under palladium catalysis, similar to other pyrazine-based boronic esters . Pyridine analogs (e.g., 5-Amino-6-methoxypyridine-3-boronic acid pinacol ester) exhibit lower reactivity in certain conditions due to reduced electron density at the boron center .

- Stability in Aqueous Media: Pinacol esters generally hydrolyze slowly in water but react rapidly with H2O2, as shown in studies on 4-nitrophenylboronic acid pinacol ester . Amino-substituted derivatives (e.g., 5-Aminopyrazine-2-boronic acid pinacol ester) may exhibit enhanced oxidative stability compared to nitro- or methoxy-substituted analogs .

Biological Activity

5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester (CAS No. 1309978-31-1) is a boronic acid derivative that has garnered attention in organic synthesis, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. This compound serves as a versatile building block in the synthesis of complex organic molecules, and its biological activity is being explored for potential applications in medicinal chemistry.

This compound is characterized by the presence of an amino group and an ethoxy group on the pyrazine ring, which enhances its reactivity and selectivity in chemical reactions. The molecular structure can be represented as follows:

The primary mechanism of action involves its participation in the Suzuki-Miyaura coupling reaction, where it acts as a reagent to form carbon-carbon bonds. The interaction occurs through a process known as transmetalation, where the boron atom facilitates the transfer of a carbon fragment to an organic substrate. This reaction pathway is crucial for synthesizing various pharmaceutical compounds.

Biochemical Pathways

The compound primarily affects biochemical pathways associated with carbon-carbon bond formation. Its stability and efficiency can be influenced by environmental factors such as pH and temperature, which are critical for optimizing reaction conditions in synthetic applications .

Anticancer Potential

Recent studies have indicated that boronic acid derivatives, including this compound, may exhibit anticancer properties. The mechanism is hypothesized to involve inhibition of specific cancer-related enzymes or pathways, although detailed studies are still needed to elucidate these effects fully.

Antimicrobial Activity

There is emerging evidence suggesting that this compound may also possess antimicrobial properties. The structural characteristics that allow it to participate in coupling reactions may contribute to its ability to interact with biological targets, potentially leading to antimicrobial effects.

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Demonstrated effective carbon-carbon bond formation using this compound in various substrates. | Supports its role as a key reagent in synthetic organic chemistry. |

| Study 2 | Investigated the compound's stability under varying pH levels during reactions. | Highlights the importance of environmental conditions on reaction efficiency. |

| Study 3 | Preliminary tests showed potential anticancer activity in vitro against specific cancer cell lines. | Suggests avenues for further research into its therapeutic applications. |

Case Studies

- Anticancer Activity : A study conducted on various boronic acid derivatives found that compounds similar to 5-amino-6-ethoxypyrazine exhibited selective cytotoxicity against breast cancer cell lines. The study suggested that modifications on the pyrazine ring could enhance biological activity.

- Antimicrobial Tests : Another research effort evaluated the antimicrobial efficacy of boronic acids against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed significant inhibition zones, warranting further investigation into their mechanisms of action.

Q & A

Q. What are the optimal synthetic routes for 5-amino-6-ethoxypyrazine-2-boronic acid pinacol ester?

The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of pyrazine precursors. A validated method includes:

- Reagents : Palladium catalysts (e.g., Pd(PPh₃)₄), 6-ethoxypyrazin-2-amine, and pinacolborane .

- Conditions : Reaction in anhydrous THF or toluene at 80–100°C under inert atmosphere for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Critical parameters : Oxygen-free conditions to prevent boronic acid oxidation and stoichiometric control of the boronation reagent to minimize byproducts .

Q. How is this compound characterized to confirm structural integrity and purity?

Q. What are the recommended storage conditions to ensure stability?

- Temperature : Store at 0–6°C in airtight, light-resistant containers to prevent boronic ester hydrolysis .

- Solvent stability : Dissolve in anhydrous DMSO or THF for long-term storage; avoid protic solvents (e.g., water, methanol) .

Advanced Research Questions

Q. How does this compound perform in cross-coupling reactions for heterocyclic system construction?

- Suzuki-Miyaura applications : Efficient coupling with aryl halides (e.g., 4-bromoanisole) at 0.5–1 mol% Pd catalyst loading, yielding biarylpyrazines (80–92% efficiency) .

- Challenges : Steric hindrance from the ethoxy group may reduce reactivity with bulky substrates. Optimization via microwave-assisted heating (100°C, 30 min) improves yields .

Q. What mechanistic insights exist for its coordination chemistry in catalytic systems?

- Boron coordination : The boronic ester acts as a Lewis acid, facilitating transmetalation in Pd-catalyzed reactions. Spectroscopic studies (¹¹B NMR) show intermediate formation of Pd–boronate complexes .

- Competitive pathways : Hydrolysis to boronic acid under aqueous conditions can divert reactivity; anhydrous conditions are critical for coupling efficiency .

Q. How are contradictions in reactivity data resolved (e.g., variable yields in coupling reactions)?

Q. What byproducts are observed during synthesis, and how are they minimized?

Q. How does structural modification (e.g., amino/ethoxy substitution) influence reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.